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Introduction

Rubrene (CazH:zs), a tetraphenyl derivative of tetracene, stands as a benchmark material in the
field of organic electronics. Its significance stems from the exceptionally high charge carrier
mobility observed in its single-crystal form, which rivals that of amorphous silicon.[1] This
remarkable property, combined with its photoluminescent yield of nearly 100%, makes rubrene
an ideal candidate for fundamental studies of charge transport mechanisms in organic
semiconductors and for applications in devices like Organic Field-Effect Transistors (OFETS)
and Organic Light-Emitting Diodes (OLEDSs).[1] This guide provides a comprehensive overview
of charge carrier mobility in rubrene single crystals, detailing the underlying transport physics,
experimental measurement protocols, key quantitative data, and the various factors that
influence mobility.

The Nature of Charge Transport in Rubrene

The charge transport mechanism in organic materials can typically be described by two
models: hopping transport, where charge carriers are localized on individual molecules and
move via thermally activated "hops," and band-like transport, where delocalized carriers move
through electronic bands, similar to traditional inorganic semiconductors. Rubrene is a unique
case where the transport behavior sits at the crossover of these two regimes.
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At temperatures between 150 K and 300 K, rubrene exhibits characteristics of band-like
transport.[2] In this regime, the mobility increases as the temperature decreases (a "metallic-
like" dependence), which is a hallmark of band transport where scattering by lattice vibrations
(phonons) is the primary limiting factor.[2][3] Below approximately 150 K, the mobility starts to
decrease rapidly with cooling, indicating a transition to a trap-limited regime.[2] In this low-
temperature range, charge carriers are increasingly captured by defect and impurity states
(traps), and transport becomes an activated process.[2]

The transport in rubrene is predominantly carried by holes; electron mobilities are smaller by
several orders of magnitude, making it a p-type semiconductor.[1][4] The observation of the
Hall effect in high-quality rubrene single-crystal transistors further substantiates the band-like
transport model, confirming that the charge carriers behave as a two-dimensional hole gas at
the semiconductor-dielectric interface.[5][6]

Anisotropy of Charge Transport

A defining characteristic of rubrene single crystals is the profound anisotropy of its charge
transport. The mobility is not uniform in all directions but is highly dependent on the
crystallographic axis. The orthorhombic crystal phase of rubrene, which exhibits the best
transport properties, is the most studied.[1]

The highest mobility is consistently observed along the b-axis of the crystal.[1][2] This is
attributed to the strong 1t-1T Overlap between the aromatic cores of adjacent rubrene molecules
in this direction, which facilitates efficient intermolecular charge transfer.[1] The mobility along
the a-axis is significantly lower, typically by a factor of 2.5 to 3 at room temperature.[2] The
mobility along the c-axis (out-of-plane) is the lowest, as the phenyl side groups hinder efficient
electronic coupling between the molecular layers.[1][7] This strong directional dependence is a
direct consequence of the molecular packing in the crystal lattice.

Quantitative Data Summary

The charge carrier mobility in rubrene single crystals has been extensively measured using
various techniques. The following table summarizes key reported values to provide a
comparative overview.
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Experimental Protocols for Mobility Measurement

Accurate determination of charge carrier mobility requires sophisticated experimental
techniques. The three most common methods employed for rubrene single crystals are Field-
Effect Transistor (FET), Time-of-Flight (TOF), and Space-Charge-Limited Current (SCLC)

measurements.

Field-Effect Transistor (FET)

The FET configuration is the most common method for measuring mobility in the accumulation
layer at the crystal surface.

Methodology:

o Device Fabrication: A single crystal of rubrene is used as the active channel. A gate
electrode is separated from the crystal by a dielectric layer. Source and drain electrodes are
deposited on the crystal surface to define the channel. To minimize damage to the pristine
crystal surface and reduce interface traps, non-invasive techniques like "air-gap" transistors
or the use of a soft polymer dielectric like Parylene are often employed.[8][12]

o Measurement: The source-drain current (I_SD) is measured as a function of the gate voltage
(V_g) at a constant source-drain voltage (V_SD). This provides the transfer characteristic of

the transistor.

o Mobility Extraction: The field-effect mobility (u) is calculated from the transconductance (g_m
=dl_SD /dV_g). The formula used depends on whether the transistor is operating in the
linear or saturation regime:

o Linear Regime (low V_SD): y=(L/W*C_i*V_SD) * (dl_SD / dV_g)

o Saturation Regime (V_.SD>V _g-V_th):y=2L/W*C_i)* (dvVl_SD/dV_g)2where L is
the channel length, W is the channel width, and C_i is the capacitance per unit area of the
gate dielectric.
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» Contact Resistance Correction: Standard two-probe measurements can be influenced by the
resistance at the source/drain contacts. Four-probe measurements are often used to
eliminate this artifact and measure the intrinsic channel mobility.[13]

Time-of-Flight (TOF)

The TOF technique measures the bulk mobility by tracking the transit time of a sheet of
photogenerated charge carriers across the crystal.[7]

Methodology:

o Sample Preparation: A rubrene single crystal is placed between two electrodes, one of
which is semi-transparent (e.g., a thin layer of silver).[14]

o Carrier Generation: A short laser pulse with photon energy greater than the bandgap of
rubrene is directed through the semi-transparent electrode. This creates a thin sheet of
electron-hole pairs near the surface.[14][15]

» Carrier Drift: An external electric field (E = V/L, where V is the applied voltage and L is the
crystal thickness) is applied across the crystal. This field separates the electron-hole pairs
and causes one type of carrier (e.g., holes) to drift across the bulk of the crystal towards the
opposite electrode.

» Signal Detection: The moving sheet of charge induces a transient photocurrent in the
external circuit. This current is measured as a function of time using an oscilloscope. The
current remains relatively constant until the charge sheet reaches the counter-electrode, at
which point it drops off.[15]

o Mobility Calculation: The time it takes for the carriers to cross the crystal is the transit time
(t_T). The drift velocity (v_d) is L /t_T. The mobility (u) is then calculated using the formula: p
=v.d/E=L2/(V*t.T)

Space-Charge-Limited Current (SCLC)

The SCLC method is a steady-state DC measurement used to determine bulk mobility,
particularly in materials with high resistivity.[12][16]

Methodology:
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Device Structure: The rubrene crystal is sandwiched between two ohmic contacts that allow
for efficient injection of a single type of charge carrier (e.g., holes).

I-V Measurement: The current density (J) is measured as a function of the applied voltage

(V).
Analysis of |-V Characteristics:

o At low voltages, the current is typically ohmic (J « V), dominated by the intrinsic carrier
density.

o As the voltage increases, the density of injected carriers from the contact exceeds the
intrinsic density. The current becomes limited by the buildup of this injected space charge.

o In a trap-free semiconductor, this SCLC regime is described by the Mott-Gurney Law,
where the current density has a quadratic dependence on voltage (J « V?).[16][17]

Mobility Extraction: In the trap-free SCLC regime, the mobility (u) can be extracted using the
Mott-Gurney equation: J = (9/8) * €0 * €_r * py * (V2 / L3) where ¢€o is the permittivity of free
space, €_r is the relative permittivity of rubrene, and L is the crystal thickness. The presence
of traps complicates the I-V curve, but can also be used to extract information about the trap
density and energy distribution.[18][19]

Factors Influencing Charge Carrier Mobility

The exceptionally high mobility in rubrene is sensitive to a variety of intrinsic and extrinsic
factors.

Crystal Purity and Defects: Chemical impurities and structural defects (like grain boundaries
in polycrystalline films) act as charge traps.[20][21] These traps localize carriers, reducing
the effective mobility and often introducing an activated temperature dependence. The
highest mobilities are achieved in ultra-pure crystals.[3][11]

Temperature: As discussed, the mobility in high-quality crystals follows a T~ dependence at
high temperatures (band-like transport) and transitions to trap-limited behavior at low
temperatures.[2] Recent studies suggest a structural phase transition around 200 K may also
play a role in the mobility crossover.[22]
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o Gate Dielectric: In FET measurements, the mobility is strongly influenced by the gate
insulator. There is a systematic trend where mobility decreases as the dielectric constant (g)
of the insulator increases.[8][23] This is attributed to strong polaronic coupling at the
interface, where the charge carrier induces a polarization in the dielectric that in turn hinders
the carrier's motion.[24]

e Pressure and Strain: Applying external pressure or inducing compressive strain can enhance
mobility.[23][25] This is because compression reduces the intermolecular distance, leading to
stronger electronic coupling (1t-1t overlap) and a wider electronic band, which facilitates
easier charge transport.[25]

Visualizations
Diagram 1: Experimental Workflow for Time-of-Flight
(TOF) Measurement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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